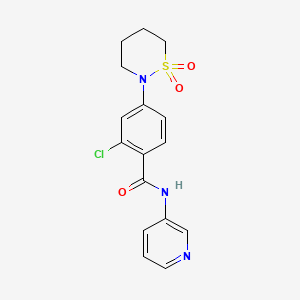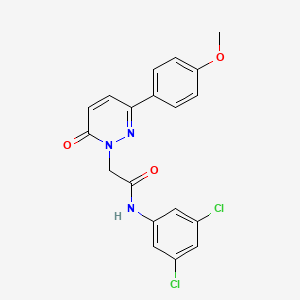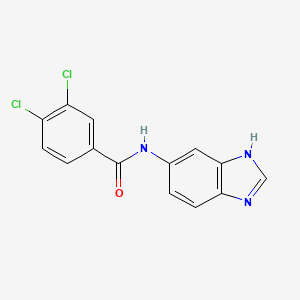
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a pyridinyl group, along with a thiazinan-2-yl moiety that includes a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step often involves the acylation of 2-chloro-4-aminobenzoyl chloride with pyridine-3-amine under basic conditions to form the benzamide core.
Introduction of the Thiazinan-2-yl Group: The thiazinan-2-yl group can be introduced via a cyclization reaction involving a suitable precursor, such as a thioamide, followed by oxidation to form the sulfone group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazinan-2-yl group can undergo further oxidation, potentially forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the benzamide core can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridinyl group suggests possible interactions with biological macromolecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery programs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridinyl group suggests potential binding to nucleotide-binding sites, while the benzamide core could interact with protein active sites.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(pyridin-3-yl)benzamide: Lacks the thiazinan-2-yl group, potentially altering its biological activity.
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide: Lacks the chloro group, which may affect its reactivity and interactions.
Uniqueness
The combination of the chloro, pyridinyl, and thiazinan-2-yl groups in 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide makes it unique. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c17-15-10-13(20-8-1-2-9-24(20,22)23)5-6-14(15)16(21)19-12-4-3-7-18-11-12/h3-7,10-11H,1-2,8-9H2,(H,19,21) |
InChI Key |
DNAJZVBXVZSETD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]isoquinoline-4-carboxamide](/img/structure/B10994159.png)
![methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B10994166.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10994171.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10994191.png)
![3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10994195.png)
![N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B10994202.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B10994203.png)

![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B10994209.png)
![4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B10994219.png)

![[1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10994231.png)
![4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B10994242.png)
